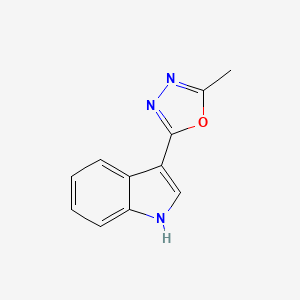
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as MOI-1182, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOI-1182 is a heterocyclic compound that contains an indole ring and an oxadiazole ring, which gives it unique properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
Compounds containing the 1,3,4-oxadiazole core, such as “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole”, have shown a broad spectrum of pharmacological activities, including anticancer properties . They have been utilized in the synthesis of novel drugs due to their ability to interact with various biological targets. For instance, derivatives of this compound have been tested for their efficacy against cancer cell lines, showing promising results as potential therapeutic agents .
Pharmacology: Drug Development
In the field of drug development, the 1,3,4-oxadiazole derivatives are explored for their potential as bioisosteres for carboxylic acids, esters, and carboxamides . This makes “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” a valuable scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles.
Material Science: High-Energy Materials
The oxadiazole ring system is known for its application in high-energy materials due to its favorable oxygen balance and positive heat of formation . Derivatives like “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be used to design and synthesize compounds with high energy release properties, suitable for applications in propellants and explosives.
Biology: Antimicrobial Activity
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities . This suggests that “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could be used as a base structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Chemistry: Synthesis of Heterocyclic Compounds
In synthetic chemistry, “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be involved in various chemical reactions to create a wide array of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes.
Analytical Chemistry: Sensing Applications
Some 1,3,4-oxadiazole derivatives have been reported to exhibit luminescent properties, which can be harnessed in the development of sensors . “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could potentially be used in the creation of optical sensors for detecting specific ions or molecules.
Wirkmechanismus
Target of Action
The primary target of the compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
The compound interacts with its target, NF-κB, by inhibiting its activation . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it disrupts the normal functioning of this pathway, leading to a decrease in the transcription of genes regulated by NF-κB . This can have downstream effects on various biological processes, including inflammation, immunity, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under these conditions
Result of Action
The compound induces antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Action Environment
The storage temperature of the compound is mentioned to be between 2-8°c , suggesting that temperature could be a factor influencing its stability
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOXTBRTCBJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

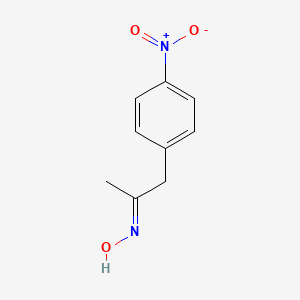

![2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2753657.png)
![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)
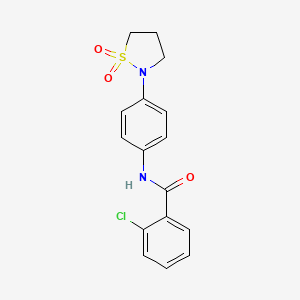

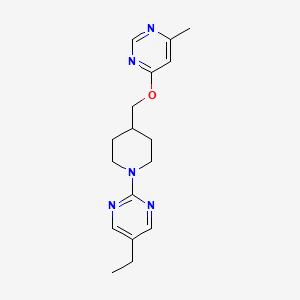

![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)
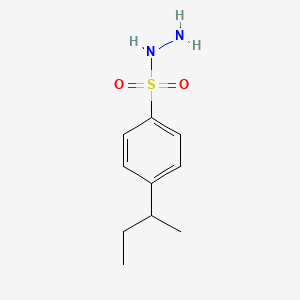
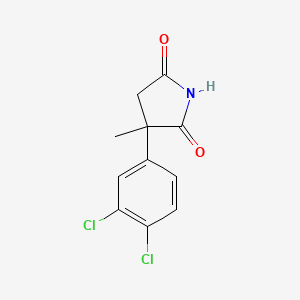
![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)
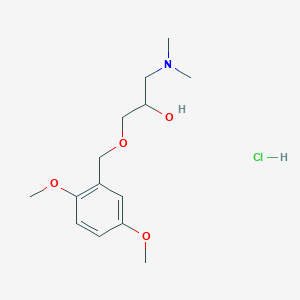
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)